molecular formula C10H13ClOS B8029759 1-(BUTANE-1-SULFINYL)-4-CHLOROBENZENE

1-(BUTANE-1-SULFINYL)-4-CHLOROBENZENE

Cat. No.: B8029759
M. Wt: 216.73 g/mol
InChI Key: HNZJLTVSCRUHAI-UHFFFAOYSA-N
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Description

1-(Butane-1-Sulfinyl)-4-chlorobenzene is a substituted aromatic compound featuring a para-chlorine atom and a butane-1-sulfinyl group (-SO-C₄H₉) on the benzene ring. The sulfinyl group (sulfoxide) introduces polarity and chirality due to the sulfur-oxygen double bond, enhancing solubility in polar solvents and enabling hydrogen bonding interactions. This compound is structurally significant in organic synthesis, where sulfoxides are often intermediates in asymmetric catalysis or pharmaceutical agents due to their stereoelectronic properties. The chlorine substituent further modulates electronic effects, making the aromatic ring electron-deficient and directing subsequent reactions to meta positions.

Properties

IUPAC Name

1-butylsulfinyl-4-chlorobenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13ClOS/c1-2-3-8-13(12)10-6-4-9(11)5-7-10/h4-7H,2-3,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNZJLTVSCRUHAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCS(=O)C1=CC=C(C=C1)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of butyl(4-chlorophenyl) sulfoxide typically involves the oxidation of the corresponding sulfide. One common method is the oxidation of butyl(4-chlorophenyl) sulfide using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under controlled conditions . The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure selectivity and yield.

Industrial Production Methods

In an industrial setting, the production of butyl(4-chlorophenyl) sulfoxide can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

1-(BUTANE-1-SULFINYL)-4-CHLOROBENZENE undergoes various chemical reactions, including:

    Oxidation: Further oxidation can convert the sulfoxide to the corresponding sulfone.

    Reduction: Reduction of the sulfoxide can regenerate the sulfide.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfoxide group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-CPBA.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like thiols, amines, or halides can be used under appropriate conditions.

Major Products Formed

Scientific Research Applications

1-(BUTANE-1-SULFINYL)-4-CHLOROBENZENE has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development due to its unique chemical properties.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of butyl(4-chlorophenyl) sulfoxide involves its interaction with various molecular targets. The sulfoxide group can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the modulation of biological pathways, including enzyme inhibition or activation .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following section compares 1-(butane-1-sulfinyl)-4-chlorobenzene with structurally related compounds, focusing on substituent effects, physical properties, and applications.

Substituent Electronic and Steric Effects

Compound Substituent Electronic Effect Steric Bulk Directing Effect
This compound Sulfinyl (-SO-C₄H₉) Strong electron-withdrawing Moderate Meta/para
1-tert-Butoxy-4-chlorobenzene tert-Butoxy (-O-tBu) Electron-donating (resonance) High Ortho/para
1-Azidomethyl-4-chlorobenzene Azidomethyl (-CH₂N₃) Mildly electron-withdrawing Low Ortho/para
  • Sulfinyl Group : The sulfoxide’s electron-withdrawing nature deactivates the benzene ring, reducing electrophilic substitution reactivity. Its moderate steric bulk allows flexibility in synthetic applications.
  • tert-Butoxy Group : The bulky tert-butoxy group donates electrons via resonance but introduces significant steric hindrance, limiting accessibility to reaction sites.
  • Azidomethyl Group : The azide substituent is moderately electron-withdrawing and participates in click chemistry, enabling rapid functionalization.

Physical Properties and Solubility

Compound Molecular Weight (g/mol) Polarity Solubility
This compound ~218.7 High Soluble in DMSO, methanol
1-tert-Butoxy-4-chlorobenzene ~198.7 Low Soluble in ether, chloroform
1-Azidomethyl-4-chlorobenzene ~171.6 Moderate Soluble in acetone, THF
  • The sulfinyl derivative’s high polarity enhances solubility in polar aprotic solvents, whereas the tert-butoxy analog favors nonpolar solvents due to its lipophilic tBu group.

Research Findings

  • Sulfinyl Derivatives : Sulfoxides are pivotal in drug design (e.g., esomeprazole) due to their stereochemical versatility. The sulfinyl group in this compound may enhance binding affinity in medicinal targets.
  • tert-Butoxy Analogs : Recent studies highlight the utility of 1-tert-butoxy-4-chlorobenzene as a scaffold for agrochemicals, leveraging its resistance to hydrolysis.
  • Azidomethyl Compounds : Triazoles derived from 1-azidomethyl-4-chlorobenzene demonstrate 70–85% corrosion inhibition efficiency in acidic environments, as shown in electrochemical studies.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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